molecular formula C16H18N4O2S B10871192 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide

Cat. No.: B10871192
M. Wt: 330.4 g/mol
InChI Key: CGYBNCGMYMKIHL-UHFFFAOYSA-N
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Description

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide is a benzamide derivative characterized by a propanoyl linker connecting a 4,6-dimethylpyrimidin-2-yl sulfanyl group to a benzamide core. Its molecular formula is C₁₇H₁₈N₄O₂S, with a molecular weight of 342.41 g/mol. The 4,6-dimethylpyrimidine moiety enhances its aromaticity and steric bulk, which may influence binding to biological targets such as enzymes or receptors .

Key structural attributes:

  • Propanoyl linker: A three-carbon chain between the sulfanyl group and the amide bond, offering moderate flexibility compared to shorter analogs.
  • 4,6-Dimethylpyrimidin-2-yl sulfanyl: A substituted pyrimidine ring that may participate in π-π stacking or van der Waals interactions.
  • Benzamide core: A planar aromatic system that often serves as a pharmacophore in drug design.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylamino]benzamide

InChI

InChI=1S/C16H18N4O2S/c1-9-8-10(2)19-16(18-9)23-11(3)15(22)20-13-7-5-4-6-12(13)14(17)21/h4-8,11H,1-3H3,(H2,17,21)(H,20,22)

InChI Key

CGYBNCGMYMKIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC=CC=C2C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable acylating agent to form the corresponding acylated product. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine moiety have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluated a series of sulfonamide derivatives that included pyrimidine structures and demonstrated their cytotoxic effects against human cancer cell lines including colon and breast cancers. The results showed that these compounds could effectively lower cell viability and induce apoptosis in treated cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research on structurally related compounds indicates that they possess significant antibacterial and antifungal activities. For example, certain derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

Another important application is in enzyme inhibition. The compound's structure suggests that it may inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, sulfonamide derivatives have been investigated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are critical in the management of diabetes and neurodegenerative disorders .

Case Studies

Several case studies illustrate the effectiveness of compounds similar to this compound:

  • Anticancer Screening : A compound derived from a similar structure was tested in vitro against various cancer cell lines and showed IC50 values significantly lower than those of established chemotherapeutic agents .
  • Antimicrobial Testing : In a comparative study, derivatives were screened against multiple bacterial strains, demonstrating efficacy against resistant strains where traditional antibiotics failed .
  • Enzyme Inhibition Studies : Research focused on the inhibition of α-glucosidase showed that certain modifications to the compound's structure enhanced its inhibitory activity, suggesting avenues for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their functional distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide C₁₇H₁₈N₄O₂S 342.41 Propanoyl linker, 4,6-dimethylpyrimidin-2-yl sulfanyl Potential kinase/sirtuin modulation (inferred from structural analogs)
2-{2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzamide C₁₅H₁₆N₄O₂S 316.38 Acetamido linker (shorter chain) Unknown; structural studies via SHELX (e.g., crystallographic refinement)
N-{5-[[(7-Bromonaphthalen-1-yl)methyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide C₂₄H₂₂BrN₅O₂S₂ 576.50 Thiazole ring, bromonaphthyl group SIRT2 inhibitor (PDB: 5DY4; resolution: 1.77 Å)
N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]benzenepropanamide C₂₁H₂₂N₄O₃S 410.49 Sulfonyl (-SO₂-) group instead of sulfanyl (-S-) Higher polarity (PSA = 101.05); potential antibacterial/antiviral applications
2-[[(3-Methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide C₂₀H₁₉N₅O₃S 417.47 Isoxazole and nitro groups Anticancer/antiviral activity (patented for thromboembolic disorders)

Structural and Functional Analysis

Chain Length Variations: The propanoyl linker in the target compound provides greater conformational flexibility than the acetamido linker in its shorter analog (316.38 g/mol). This may enhance binding to deeper hydrophobic pockets in targets like sirtuins or kinases . The sulfonyl analog (C₂₁H₂₂N₄O₃S) exhibits increased polarity due to the -SO₂- group, which may improve solubility but reduce membrane permeability compared to the sulfanyl (-S-) variant .

Heterocyclic Modifications :

  • Replacement of the pyrimidine ring with a thiazole (as in SIRT2-14a) introduces a sulfur atom and a bromonaphthyl group, enhancing π-stacking and halogen bonding capabilities. This correlates with its high-resolution crystal structure (1.77 Å) and potent SIRT2 inhibition .
  • Isoxazole-containing derivatives () demonstrate broader therapeutic applications, likely due to their ability to interact with diverse enzyme active sites .

Biological Activity: The 4,6-dimethylpyrimidin-2-yl sulfanyl group is a recurring motif in sirtuin inhibitors (e.g., SIRT2-14a), suggesting its role in binding to NAD⁺-dependent deacetylases .

Biological Activity

2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This document explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N3O3S with a molecular weight of 345.416 g/mol. The compound features a benzamide structure substituted with a pyrimidine derivative that enhances its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Heat Shock Protein Inhibition : Related benzamide derivatives have been shown to inhibit heat shock proteins (Hsp90), which are crucial for protein folding and stability in cancer cells. These inhibitors exhibit nanomolar antiproliferative activity across multiple cancer cell lines, indicating their potential as anticancer agents .
  • Biofilm Disruption : Compounds with similar structural features have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. They disrupt quorum sensing mechanisms, leading to reduced virulence and biofilm dispersal .
  • Cell Signaling Modulation : The compound may influence various signaling pathways through phosphorylation of key proteins involved in cell survival and apoptosis. For instance, it has been suggested that related compounds can phosphorylate p53 and YAP1, impacting cell fate decisions .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving compounds related to this compound:

Activity Target/Organism Effect Reference
Hsp90 InhibitionVarious Cancer Cell LinesAntiproliferative (IC50 < 10 nM)
Biofilm InhibitionPseudomonas aeruginosa80% reduction at 100 μM
Phosphorylation of p53Human CellsInduces apoptosis
Quorum Sensing DisruptionPseudomonas aeruginosaReduces virulence

Case Studies

  • Cancer Therapeutics : A study on indol-derived benzamides showed significant inhibition of Hsp90, leading to reduced tumor growth in xenograft models. This suggests that similar compounds, including this compound, could be developed as effective cancer treatments .
  • Infection Control : Research on biofilm inhibition demonstrated that compounds structurally related to the target compound could disperse established biofilms in Pseudomonas aeruginosa, highlighting their potential utility in treating chronic infections where biofilms are prevalent .

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